Kanglemycin A

Description

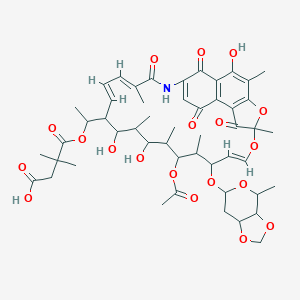

Structure

2D Structure

Properties

CAS No. |

114153-91-2 |

|---|---|

Molecular Formula |

C50H63NO19 |

Molecular Weight |

982 g/mol |

IUPAC Name |

4-[1-[(9E,19E,21E)-13-acetyloxy-2,15,17-trihydroxy-3,7,12,14,16,22-hexamethyl-11-[(4-methyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-18-yl]ethoxy]-3,3-dimethyl-4-oxobutanoic acid |

InChI |

InChI=1S/C50H63NO19/c1-21-13-12-14-29(26(6)67-48(62)49(9,10)19-34(54)55)40(57)23(3)39(56)24(4)43(68-28(8)52)22(2)32(69-35-18-33-45(27(7)66-35)64-20-63-33)15-16-65-50(11)46(60)38-36-31(53)17-30(51-47(21)61)42(59)37(36)41(58)25(5)44(38)70-50/h12-17,22-24,26-27,29,32-33,35,39-40,43,45,56-58H,18-20H2,1-11H3,(H,51,61)(H,54,55)/b14-12+,16-15+,21-13+ |

InChI Key |

KRBOMQKIXLJMRA-UTWSZFJISA-N |

SMILES |

CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)C)O)C)C)OC5CC6C(C(O5)C)OCO6 |

Isomeric SMILES |

CC1C(/C=C/OC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)/C(=C/C=C/C(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)/C)O)C)C)OC5CC6C(C(O5)C)OCO6 |

Canonical SMILES |

CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)C)O)C)C)OC5CC6C(C(O5)C)OCO6 |

Synonyms |

kanglemeisu A kanglemycin A |

Origin of Product |

United States |

Molecular Mechanism of Action of Kanglemycin a

Elucidation of Bacterial RNA Polymerase Inhibition

The inhibitory effect of Kanglemycin A stems from its direct interaction with bacterial RNA polymerase, which ultimately halts the process of transcription. psu.edu This inhibition occurs at the very early stages of RNA synthesis. labroots.comtandfonline.com

This compound, like other rifamycins (B7979662), binds to the β-subunit of the bacterial RNA polymerase. researchgate.netnih.gov Its binding site is located within the same pocket that binds rifampicin (B610482), commonly referred to as the rifampicin-binding pocket (RBP). nih.govsigmaaldrich.comncl.ac.uk This pocket is a highly conserved region across different bacterial species. asm.org Despite binding to the same general location as rifampicin, this compound's unique structural features enable it to maintain potency against many RNAP enzymes that have mutations conferring rifampicin resistance. nih.govsigmaaldrich.comresearchgate.net

Upon binding to RNA polymerase, this compound adopts a conformation that is altered compared to that of rifampicin. researchgate.netncl.ac.ukacs.org This distinct spatial arrangement is largely dictated by two unique chemical moieties on its ansa bridge: a β-O-3,4-O,O′-methylene digitoxose (B191001) (a deoxysugar) at position C-27 and a 2,2-dimethylsuccinic acid chain at C-20. researchgate.netnih.govasm.org

| This compound Moiety | Interacting RNAP Residue (Mtb) | Nature of Interaction |

|---|---|---|

| β-O-3,4-O,O′-methylene digitoxose | R173, T433 | Additional binding contacts |

| 2,2-dimethylsuccinic acid | R604 | Salt bridge |

A key mechanistic distinction between this compound and rifampicin lies in the specific stage of transcription they inhibit. While rifampicin typically allows the synthesis of short RNA oligomers (2-3 nucleotides) before blocking further elongation, this compound acts at an earlier step. tandfonline.commdpi.com

The bulky succinate (B1194679) side chain of this compound plays a critical role in this process. researchgate.net It physically and electrostatically clashes with the incoming initiating nucleoside triphosphates (NTPs). researchgate.netnih.gov This steric hindrance precludes the formation of the very first phosphodiester bond, effectively preventing the synthesis of even a dinucleotide. nih.govsigmaaldrich.comresearchgate.netacs.org Consequently, this compound inhibits transcription at the initiation phase, a mechanism distinct from the elongation blockage caused by rifampicin. tandfonline.com This prevents the production of abortive RNA transcripts often seen with rifampicin inhibition. mdpi.com

Distinct Binding Conformation and Extended Interactions with RNA Polymerase

Structural Biology Approaches in Mechanism Delineation

The detailed molecular understanding of this compound's action has been significantly advanced by structural biology techniques, particularly X-ray crystallography.

The three-dimensional structures of this compound bound to bacterial RNA polymerase have been resolved using X-ray crystallography. psu.edusciencedaily.com Key structures determined include complexes of this compound with the Escherichia coli RNA polymerase holoenzyme and with a Thermus thermophilus RNA polymerase-promoter complex. nih.govresearchgate.netncl.ac.ukacs.org These structural snapshots have provided direct visual evidence of how this compound settles into the rifampicin-binding pocket. sciencedaily.com

The crystallographic data confirm that this compound's unique side chains mediate new interactions with RNAP residues that are not engaged by rifampicin. mdpi.com For example, the structure of the Mycobacterium smegmatis RNAP in complex with this compound (PDB ID: 6CCE) and the Thermus thermophilus RNAP complex (PDB ID: 6CUU) have been instrumental in modeling these interactions and understanding the structural basis for its activity against resistant enzymes. acs.orgnakb.orgnih.gov

| Complex | Organism | PDB ID | Resolution (Å) |

|---|---|---|---|

| RNAP-Kanglemycin A | Mycobacterium smegmatis | 6CCE | Not specified in provided text |

| RNAP-promoter DNA-Kanglemycin A | Thermus thermophilus | 6CUU | 2.994 |

Structural studies reveal that this compound undergoes a conformational change upon binding to RNAP. ncl.ac.uk This "altered" conformation, when compared to rifampicin within the same pocket, is a direct result of the additional interactions its unique substituents make with the enzyme. nih.govasm.orgacs.org The ansa bridge of this compound orients differently than that of other rifamycins. asm.org This repositioning allows this compound to be positioned slightly away from the sites of common rifampicin-resistance mutations, such as βS531L (E. coli numbering), thereby maintaining its inhibitory activity. asm.org The conformational flexibility and extended interactions are thus key to its ability to circumvent resistance. nih.gov

Efficacy of Kanglemycin a Against Bacterial Pathogens

Activity Spectrum Against Gram-Positive Bacteria

Kanglemycin A exhibits antibiotic activity against various Gram-positive bacteria. researchgate.netnih.govsigmaaldrich.comnovanet.ca Research has confirmed its effectiveness against rifampicin-resistant strains of these bacteria. nih.govsigmaaldrich.comncl.ac.ukrcsb.org Its activity has been specifically evaluated against clinically significant pathogens such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains. sunderland.ac.uk

Potency Against Drug-Resistant Mycobacterium tuberculosis Strains

A primary focus of research on this compound has been its potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, including multidrug-resistant (MDR-M. tuberculosis) and rifampicin-resistant strains. psu.edusciencedaily.comnih.govsigmaaldrich.comnovanet.cancl.ac.ukmedindia.net The compound is effective against M. tuberculosis strains that are resistant to rifampicin (B610482), a cornerstone drug in tuberculosis treatment. psu.edusciencedaily.com The development of resistance to rifampicin significantly complicates treatment, extending its duration from six months to two years. psu.edu this compound's ability to act on these resistant strains marks it as an important candidate for developing new therapeutic options. psu.edumedindia.net

Overcoming Rifampicin Resistance Mechanisms in RNA Polymerase

This compound targets the bacterial RNA polymerase (RNAP), the same enzyme inhibited by rifampicin. psu.edunih.gov It binds within the same rifampicin-binding pocket on the β-subunit of the RNAP. psu.eduresearchgate.netnih.govsigmaaldrich.comncl.ac.uk However, unlike rifampicin, this compound maintains its potency against RNAP enzymes that have mutations conferring rifampicin resistance. researchgate.netnih.govsigmaaldrich.comnovanet.ca

This ability is attributed to its unique chemical structure. psu.edu this compound possesses distinct substituents on its ansa bridge, specifically a deoxysugar and a dimethylsuccinic acid group, which are not present in rifampicin. psu.eduresearchgate.netncl.ac.uk These groups allow this compound to form additional contacts with a separate, hydrophobic pocket of the RNAP, just outside the standard rifampicin-binding site. psu.eduresearchgate.netncl.ac.uk This extended interaction increases its binding affinity and stabilizes its connection to the enzyme, even in mutated forms that would typically prevent rifampicin from binding effectively. psu.edusunderland.ac.uk This altered binding conformation allows it to remain effective against both rifampicin-resistant RNAP and the bacteria that harbor them. sunderland.ac.uk

Analysis of Mutations in the rpoB Gene

Resistance to rifampicin in M. tuberculosis is primarily caused by point mutations within the rpoB gene, which encodes the β-subunit of RNA polymerase. nih.govnih.gov Over 80% of these resistance-conferring mutations occur within a specific region of this gene. brieflands.com this compound's efficacy has been tested against bacteria engineered to carry some of the most common clinically relevant rpoB mutations. nih.govnih.gov Its unique binding mechanism, which involves interactions outside the core rifampicin pocket, makes it resilient to the structural changes caused by these amino acid substitutions. sunderland.ac.uk

Specificity Against Clinically Relevant Resistance Mutations (e.g., H451Y and S456L in M. tuberculosis; H481Y and S486L in Staphylococcus aureus)

The most common mutations in the rpoB gene of clinical M. tuberculosis isolates are found at amino acids H451 and S456. nih.govresearchgate.netacs.org Correspondingly, common resistance mutations in Staphylococcus aureus are located at H481Y and S486L. nih.govresearchgate.netacs.org

This compound has shown differential activity against these specific mutations:

It demonstrates strong activity against the S486L mutant of S. aureus, which corresponds to the S456L mutation in M. tuberculosis. nih.govresearchgate.netacs.org The S456L mutation is the single most common cause of rifampicin resistance in clinical isolates of M. tuberculosis. nih.gov

Conversely, this compound is not active against the H481Y variant in S. aureus, which corresponds to the H451Y mutation in M. tuberculosis. nih.govresearchgate.netacs.org Rifampicin is inactive against both of these mutant types. researchgate.netacs.org

This specificity suggests that while this compound can overcome the most prevalent form of rifampicin resistance, it is not universally effective against all known resistance mutations. nih.govresearchgate.netacs.org

| Compound | Target Organism | RNAP Mutation | Corresponding M. tuberculosis Mutation | Activity Level |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | S486L | S456L | Strong Activity nih.govresearchgate.net |

| This compound | Staphylococcus aureus | H481Y | H451Y | Inactive nih.govresearchgate.netacs.org |

| Rifampicin | Staphylococcus aureus | S486L | S456L | Inactive researchgate.net |

| Rifampicin | Staphylococcus aureus | H481Y | H451Y | Inactive researchgate.net |

Interaction with Bacterial ADP-Ribosyl Transferases (Arr)

Besides target mutation, another mechanism of rifamycin (B1679328) resistance involves enzymatic inactivation by ADP-ribosyl transferases (Arr). nih.govasm.orgresearchgate.net These enzymes transfer an ADP-ribose group to the antibiotic, rendering it incapable of binding to RNA polymerase and thus inactivating it. researchgate.netbiorxiv.orgresearchgate.net

Resistance to Arr-Mediated Inactivation (e.g., Mycobacterium smegmatis Arr)

This compound has demonstrated the ability to circumvent this resistance mechanism in certain bacteria. biorxiv.org Due to the presence of a unique and bulky sugar moiety on its ansa chain, this compound does not bind to the Arr enzyme produced by Mycobacterium smegmatis (ArrMs). nih.govnih.govasm.org Consequently, it is not susceptible to ADP-ribosylation and inactivation by ArrMs. nih.govnih.govasm.org This resistance to enzymatic modification allows this compound to remain effective against bacteria that employ this specific defense. researchgate.netbiorxiv.org

Interestingly, while this compound is resistant to the Arr enzyme from M. smegmatis, it can be ADP-ribosylated by the Arr homolog from the emerging pathogen Mycobacterium abscessus. nih.govasm.org This suggests that evolutionary differences exist between the Arr enzymes of different species, with the M. abscessus enzyme having adapted to accommodate or target rifamycins (B7979662) with sugar modifications like those on this compound. nih.gov

Susceptibility to Specific Arr Homologs (e.g., Mycobacterium abscessus Arr)

The effectiveness of this compound is significantly influenced by the presence and specific type of ADP-ribosyltransferase (Arr) enzymes within bacterial species. These enzymes are a mechanism of resistance for some bacteria against rifamycin antibiotics, as they inactivate the drugs through ADP-ribosylation. However, the unique structural features of this compound render it less susceptible to certain Arr homologs.

Research has demonstrated a notable difference in the susceptibility of this compound to inactivation by Arr enzymes from different mycobacterial species. nih.govnih.gov Due to a unique sugar moiety on its ansa chain, this compound is not a substrate for the Arr enzyme found in Mycobacterium smegmatis and therefore is not inactivated by it. nih.govnih.govasm.org This is attributed to steric hindrance between the sugar group of this compound and a specific region of the M. smegmatis Arr enzyme. nih.govasm.org

In contrast, the Arr homolog present in the emerging pathogen Mycobacterium abscessus (ArrMab) is capable of ADP-ribosylating this compound, thereby inactivating it. nih.govnih.gov The genome of M. abscessus contains a homolog of the M. smegmatis Arr enzyme that confers a high level of innate resistance to rifampicin. researchgate.netasm.org Studies have shown that while this compound can overcome resistance in bacteria expressing the M. smegmatis Arr, it remains susceptible to the Arr enzyme from M. abscessus. nih.gov This differential activity is linked to structural differences between the Arr homologs; the part of the enzyme that sterically interferes with this compound in M. smegmatis Arr shows no homology to the corresponding part in M. abscessus Arr. nih.govasm.org This suggests an evolutionary adaptation in M. abscessus, possibly from exposure to this compound or similar rifamycins with modified sugar moieties. nih.govasm.org

This varying susceptibility highlights that this compound could be an effective antibiotic against some, but not all, bacteria that possess Arr enzymes. nih.govnih.gov Its activity is dependent on the specific structural characteristics of the Arr homolog .

Table 1: Susceptibility of this compound to Inactivation by Different Bacterial Arr Homologs

| Bacterial Species | Arr Homolog | Susceptibility of this compound to Arr-mediated Inactivation | Research Findings |

|---|---|---|---|

| Mycobacterium smegmatis | ArrMs | Not Susceptible | The unique sugar moiety of this compound creates a steric clash with the ArrMs enzyme, preventing binding and subsequent inactivation. nih.govnih.gov |

| Mycobacterium abscessus | ArrMab | Susceptible | The ArrMab enzyme can ADP-ribosylate this compound, leading to its inactivation. The region of the enzyme that would cause a steric clash in ArrMs is different in ArrMab. nih.govnih.gov |

Structure Activity Relationships and Rational Design of Kanglemycin a Derivatives

Identification of Key Structural Moieties for Biological Activity

The antibacterial efficacy of Kanglemycin A, particularly against resistant strains, is intrinsically linked to its distinct structural components. These moieties, especially those on the ansa bridge, differentiate it from other rifamycins (B7979662) and are crucial for its mechanism of action. researchgate.netpsu.eduncl.ac.uk

Comparative Analysis with Rifampicin (B610482) and Other Rifamycins

While this compound binds to the same pocket on the bacterial RNA polymerase (RNAP) as rifampicin, its binding mode and the resulting interactions are distinct. researchgate.netnih.govpsu.edu This altered conformation is key to its ability to inhibit rifampicin-resistant RNAP. researchgate.netrcsb.org

Key Differences in Binding and Activity:

Expanded Binding Footprint: The unique digitoxose (B191001) and dimethylsuccinic acid substituents of this compound extend its binding surface beyond the conventional rifampicin-binding pocket, making additional contacts with the RNAP. researchgate.netnih.govpsu.edu This increased interaction strength helps it to remain effective against RNAP that has been mutated to prevent rifampicin binding. psu.edu

Overcoming Resistance Mutations: Rifampicin resistance often arises from mutations in the RNAP β-subunit, such as at positions S531L (S456L in M. tuberculosis) or H526Y (H451Y in M. tuberculosis). acs.orgnih.gov The K-acid and K-sugar of this compound confer activity against the common S531L mutation. acs.orgnih.gov The K-sugar is thought to stabilize binding to this mutant RNAP, while the K-acid provides a novel inhibitory mechanism. acs.org However, this compound shows poor activity against the H526Y mutation. nih.gov

Mechanism of Inhibition: Rifampicin primarily works by sterically blocking the path of the elongating RNA transcript. This compound, due to its K-acid moiety, appears to inhibit transcription at an earlier step by precluding the formation of initial dinucleotides. researchgate.netnih.govncl.ac.uk It does so through a steric and/or electrostatic clash with the initiating NTPs in the RNAP active center. asm.org

Interaction with Inactivating Enzymes: Some bacteria produce enzymes like ADP-ribosyl transferases (Arr) that inactivate rifampicin. nih.gov The bulky digitoxose sugar of this compound sterically hinders the action of Arr from M. smegmatis, thus overcoming this resistance mechanism. nih.gov

In essence, while rifampicin and its conventional semi-synthetic derivatives rely on modifications to the naphthoquinone core (typically at the C-3/C-4 positions) for improved properties, this compound's strength lies in its naturally evolved, modified ansa bridge. acs.orgrsc.orgnih.gov This makes this compound a valuable starting point for developing new antibiotics that can circumvent established rifampicin resistance mechanisms. nih.govrcsb.org

Semisynthetic Modification Strategies

The unique structure of this compound, particularly its ansa bridge modifications, offers novel opportunities for creating semisynthetic derivatives with improved properties. Researchers have explored modifications at both the dimethylsuccinic acid moiety and the more traditional C-3/C-4 region of the naphthoquinone core. acs.orgresearchgate.netnih.gov

Derivatization at the Dimethylsuccinic Acid Moiety (K-acid)

The K-acid provides a unique and accessible point for chemical modification, an avenue not available with other rifamycins. acs.orgnih.gov

Amide Derivatives: A primary strategy has been the synthesis of amide derivatives from the K-acid. Studies have shown that while some of these modifications can lead to improved potency against wild-type bacteria, this often comes at the cost of reduced activity against rifampicin-resistant strains. acs.org This suggests that the free carboxylic acid of the K-acid moiety is critical for inhibiting resistant RNAP variants. acs.org

Structure-Activity Relationship (SAR) of K-acid Amides:

Small hydrocarbon substituents appended to the acid are generally well-tolerated. nih.gov

Bulkier modifications tend to lead to reduced activity. nih.gov

In one study, the most potent amide derivatives against wild-type S. aureus were those synthesized from tert-butylamine (B42293) and benzylamine. acs.org

Despite increased potency against susceptible strains, nearly all K-acid modifications resulted in a significant (at least 16-fold) reduction in activity against a common resistant strain (S486L). acs.org

This trade-off highlights the delicate balance between optimizing for general potency and maintaining efficacy against resistant pathogens when modifying the K-acid.

Modifications at the C-3/C-4 Region of the Naphthoquinone Core

The C-3/C-4 region of the rifamycin (B1679328) naphthoquinone core has historically been the most successful site for semisynthetic modifications to improve pharmacological properties. acs.orgnih.govresearchgate.net Combining these proven synthetic modifications with the unique natural features of this compound presents a promising strategy.

Benzoxazino Derivatives: A key approach involves introducing a benzoxazino modification at the C-3/C-4 position. This has been shown to:

Improve activity against wild-type bacteria. acs.orgresearchgate.netresearchgate.net

Confer activity against the second most common clinically relevant rifampicin-resistance mutation (H481Y), which the parent this compound is weak against. acs.orgresearchgate.net

One notable derivative, 3'-hydroxy-5'-[4-isobutyl-1-piperazinyl] benzoxazino Kang A (Kang KZ), demonstrated significant in vivo efficacy against both rifampicin-sensitive and -resistant S. aureus strains. researchgate.netnih.gov

These findings suggest that combining the natural ansa bridge modifications of this compound with established C-3/C-4 derivatization strategies can lead to compounds with a broader spectrum of activity against resistant strains. acs.orgnih.gov

Synthesis and Evaluation of Hybrid Antibiotics

A modern strategy to combat antibiotic resistance is the creation of hybrid antibiotics, where two different antibiotic entities are covalently linked. nih.govnih.gov This approach aims to create molecules with dual mechanisms of action, potentially reducing the likelihood of resistance development. nih.gov

This compound's unique structure provides multiple attachment points for creating such hybrids, including the K-acid and the C-3/C-4 region of the naphthoquinone ring system. nih.gov

Kanglemycin-Fluoroquinolone Hybrids: One study focused on linking this compound with various fluoroquinolones. nih.gov

K-acid as a Linker: When the K-acid was used as the attachment point, the resulting hybrids showed a significant decrease in antibiotic potency. nih.gov While some hybrids gained low-level activity against strains resistant to the parent compounds, this strategy was generally less effective, possibly due to the steric bulk of the attached fluoroquinolone impairing the crucial function of the K-acid. nih.gov

C-3/C-4 as a Linker: In contrast, hybrids generated by fusing fluoroquinolones to the C-3/C-4 position via a benzoxazino modification were more potent. nih.gov The most active C-3/C-4 hybrids against wild-type S. aureus contained ciprofloxacin (B1669076) or moxifloxacin. nih.gov These hybrids often retained the activity of the this compound portion against fluoroquinolone-resistant strains. nih.gov Interestingly, some of these C-3/C-4 hybrids also acquired modest activity against E. coli, suggesting the fluoroquinolone component may improve penetration into Gram-negative bacteria. nih.gov

The results from these hybrid studies reinforce the finding that while the K-acid is a novel attachment point, modifications at the C-3/C-4 region of the this compound scaffold appear to be a more fruitful strategy for developing potent, dual-action antibiotics. nih.govencyclopedia.pub

Table 1: Activity of this compound-Fluoroquinolone Hybrids Linked at the K-acid Minimum Inhibitory Concentration (MIC) in μg/mL against S. aureus strains.

| Hybrid Compound | Fluoroquinolone Partner | Wild-Type | RpoB H481Y (Kang A Resistant) | ParC S80F/GyrA S84L (Cipro Resistant) | Triple Mutant |

|---|---|---|---|---|---|

| Kang A | - | - | >16 | - | - |

| 2a | Ciprofloxacin | 16 | >64 | 32 | >64 |

| 2b | Pazufloxacin | 8 | >64 | 8 | >64 |

| 2c | Garenoxacin (B1674628) | 8 | 16 | 8 | >64 |

| 2e | Trovafloxacin | 8 | 16 | 8 | >64 |

| 2g | Besifloxacin | 16 | 16 | 16 | >64 |

Data sourced from a 2022 study on dual-action hybrid antibiotics. nih.gov

Table 2: Activity of this compound-Fluoroquinolone Hybrids Linked at the C-3/C-4 Position Minimum Inhibitory Concentration (MIC) in μg/mL.

| Hybrid Compound | Fluoroquinolone Partner | S. aureus (Wild-Type) | S. aureus (Cipro Resistant) | E. coli |

|---|---|---|---|---|

| 5a | Ciprofloxacin | 0.5 | 0.5 | 8 |

| 5b | Pazufloxacin | - | - | 4 |

| 5c | Garenoxacin | 1 | - | - |

| 5e | Moxifloxacin | 0.5 | 0.5 | - |

| 6e | Moxifloxacin (with linker) | 1 | - | - |

Data sourced from a 2022 study on dual-action hybrid antibiotics. nih.gov

This compound-Fluoroquinolone Conjugates

One strategy to combat the development of antibiotic resistance is the creation of hybrid antibiotics, where two distinct antibiotic entities are covalently linked. rockefeller.edu These dual-action compounds can target two different cellular pathways, which may reduce the probability of resistance emerging and offer simplified pharmacological properties compared to administering two separate drugs. rockefeller.edunih.gov

Researchers have explored the synthesis of hybrid molecules by linking this compound (Kang A), a rifamycin analog, with various fluoroquinolones. rockefeller.edu Fluoroquinolones function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov The rationale behind these conjugates is to create a single molecule that can overcome resistance mutations to either parent antibiotic. rockefeller.edu

The unique structure of this compound offers multiple potential attachment points for a second antibiotic. nih.gov A key feature is its dimethyl succinic acid moiety (K-acid), which provides a novel entry point for creating hybrids that is not present in other rifamycins. rockefeller.edunih.gov Alternatively, the C-3/C-4 region of the naphthoquinone ring system, a traditional site for modification in the rifamycin family, can also be used. rockefeller.edu

Studies involving the creation of Kang A-fluoroquinolone hybrids have compared the efficacy of conjugates linked via the K-acid to those linked at the C-3/C-4 position. rockefeller.edu In one study, a series of fluoroquinolones, including ciprofloxacin, garenoxacin, and trovafloxacin, were coupled to the K-acid of this compound. nih.gov The expectation was that the K-acid could act as a flexible linker between the two antibiotic cores. nih.gov

The resulting hybrids were tested against various bacterial strains, including wild-type Staphylococcus aureus, a Kang A-resistant strain with an RpoBH481Y mutation, and a fluoroquinolone-resistant strain with ParCS80F/GyrAS84L mutations. nih.gov While some of the hybrids linked via the K-acid showed low-level activity against bacteria resistant to both parent compounds, it was suggested that this fusion point might be suboptimal for maintaining high potency. rockefeller.edu A subset of hybrids linked at the C-3/C-4 position demonstrated better activity against both Kang A and fluoroquinolone-resistant backgrounds. rockefeller.edu For instance, a garenoxacin conjugate (5c) showed the best activity against the RpoBH481Y strain among an initial set of hybrids. nih.gov Further exploration with different linkers attached to garenoxacin revealed that the nature and length of the linker also influenced the antibacterial activity. nih.gov

**Table 1: Activity of this compound and Fluoroquinolone-Conjugates Against *S. aureus***

| Compound | Fluoroquinolone Partner | Attachment Point | MIC (µg/mL) vs. WT S. aureus | MIC (µg/mL) vs. RpoB H481Y S. aureus | MIC (µg/mL) vs. ParC S80F/GyrA S84L S. aureus |

|---|---|---|---|---|---|

| This compound | - | - | 0.0039 | > 2 | 0.0039 |

| Ciprofloxacin | - | - | 0.25 | 0.25 | 32 |

| Trovafloxacin | - | - | 0.0078 | 0.0078 | 1 |

| Garenoxacin | - | - | 0.0156 | 0.0156 | 2 |

| Kang A-Ciprofloxacin (2a) | Ciprofloxacin | K-acid | 0.25 | 0.25 | 8 |

| Kang A-Trovafloxacin (2b) | Trovafloxacin | K-acid | 0.0625 | 0.0625 | 1 |

| Kang A-Garenoxacin (2c) | Garenoxacin | K-acid | 0.0625 | 0.0625 | 2 |

Data sourced from Peek et al., 2022. nih.gov

Several of the synthesized hybrids retained activity against bacteria that were resistant to this compound, demonstrating the effectiveness of the partnered fluoroquinolone. rockefeller.edu This suggests that the this compound scaffold is a viable platform for generating new hybrid antibiotics effective against drug-resistant infections. nih.gov

Structure-Activity Relationships of this compound Analogs in Overcoming Resistance

This compound (KglA) is a naturally occurring ansamycin (B12435341) antibiotic that is structurally related to rifampicin. researchgate.net A key advantage of this compound is its intrinsic activity against rifampicin-resistant (RifR) bacteria. researchgate.netresearchgate.net This activity stems from unique modifications on its ansa bridge: a dimethylsuccinic acid (K-acid) at position C-20 and a deoxysugar at C-27. researchgate.netnih.gov These structural features allow KglA to bind to the bacterial RNA polymerase (RNAP) at the same site as rifampicin but in an altered conformation, maintaining potency against RNAP enzymes with common rifampicin-resistance mutations. researchgate.netnih.gov Specifically, this compound shows strong activity against strains with the S486L mutation in RNAP (S456L in M. tuberculosis), which is the most common mutation conferring clinical rifampicin resistance. acs.org However, it is less active against other resistant variants, such as those with the H481Y mutation (H451Y in M. tuberculosis). rockefeller.eduacs.org

To improve the potency and broaden the spectrum of this compound against resistant strains, researchers have pursued semisynthetic modifications. Two primary strategies have been explored: derivatization of the K-acid moiety and modification of the C-3/C-4 region of the naphthalene (B1677914) core. researchgate.netacs.org

Modification of the K-acid provided a new and accessible entry point for creating a library of Kanglemycin amide analogs. acs.org However, while some of these modifications led to improved potency against wild-type (rifampicin-sensitive) bacteria, this often came at the cost of reduced activity against RifR strains. acs.org

A more successful strategy involved combining the natural structural advantages of this compound with proven synthetic modifications at the C-3/C-4 region. acs.org This approach led to the generation of a series of benzoxazino-Kanglemycin derivatives. researchgate.netacs.org These analogs not only exhibited improved activity against wild-type bacteria but also gained activity against the second most common clinically relevant RifR mutation (H481Y). researchgate.netacs.org

For example, the benzoxazino derivative named Kang KZ (3′-hydroxy-5′-[4-isobutyl-1-piperazinyl] benzoxazino Kang A) showed broad-spectrum activity against wild-type bacteria and two of the most common RifR strains. acs.org While its activity against the H481Y mutant was moderate, it represented a significant improvement. acs.org Against M. tuberculosis, the C-3/C-4 derivatives demonstrated 4- to 16-fold improvements in activity against the resistant S456L strain compared to the parent this compound. acs.org

**Table 2: Activity of this compound and its Analogs Against Sensitive and Resistant S. aureus and *M. tuberculosis***

| Compound | Modification | MIC (µg/mL) vs. WT S. aureus | MIC (µg/mL) vs. S. aureus H481Y | MIC (µg/mL) vs. S. aureus S486L | MIC (µg/mL) vs. WT M. tuberculosis | MIC (µg/mL) vs. M. tuberculosis S456L |

|---|---|---|---|---|---|---|

| Rifampicin | - | 0.002 | 0.5 | > 1 | 0.006 | > 25 |

| This compound | - | 0.002 | 1 | 0.002 | 0.05 | 0.1 |

| Kang KZ | C-3/C-4 Benzoxazino | 0.00025 | 0.25 | 0.001 | 0.006 | 0.006 |

| N29z | C-3/C-4 Benzoxazino | 0.0005 | 0.5 | 0.002 | 0.0125 | 0.0125 |

Data sourced from Cal-ACS, 2020. acs.org

These findings demonstrate that combining the natural resistance-overcoming features of the this compound scaffold with established synthetic modifications at the C-3/C-4 position is a promising approach for developing new antibiotics to tackle rifampicin resistance. acs.org The resulting analogs, like Kang KZ, represent potential candidates for treating infections caused by highly resistant pathogens. researchgate.netacs.org

Biosynthesis and Natural Product Discovery of Kanglemycin a

Identification of Producing Microorganisms

The production of kanglemycin A has been attributed to several species of actinomycetes, primarily found in soil environments. It was originally isolated from the fermentation broth of a strain identified as Nocardia mediterranei var. kanglensis 1741–64. mdpi.com Subsequent research has identified other producers, including species from the genus Amycolatopsis. mdpi.comresearchgate.netresearchgate.net Notably, Amycolatopsis vancoresmycina and Amycolatopsis mediterranei are recognized as producers of kanglemycins. mdpi.comacs.orgresearchgate.net

More recent investigations employing genome mining have expanded the list of potential producers to include rare actinomycetes from unique ecological niches. For instance, a strain designated Actinomadura sp. TRM71106, isolated from the extreme environment of the Taklamakan Desert, was found to possess a biosynthetic gene cluster with high similarity to that of kanglemycin. nih.govresearchgate.net Another producing strain has been identified as Actinomadura sp. NRRL B-65521(T). semanticscholar.org This diversity of producing organisms underscores the widespread, yet specialized, distribution of the genetic blueprint for kanglemycin biosynthesis in nature.

| Producing Microorganism | Genus |

| Nocardia mediterranei var. kanglensis | Nocardia |

| Amycolatopsis vancoresmycina | Amycolatopsis |

| Amycolatopsis mediterranei | Amycolatopsis |

| Actinomadura sp. TRM71106 | Actinomadura |

| Actinomadura sp. NRRL B-65521(T) | Actinomadura |

Elucidation of Biosynthetic Gene Clusters

The biosynthesis of this compound is orchestrated by a large polyketide synthase (PKS) gene cluster. u-tokyo.ac.jp The specific cluster responsible for its production in Amycolatopsis vancoresmycina is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0002009. u-tokyo.ac.jp This cluster contains 45 genes that encode the enzymatic machinery necessary for its assembly. u-tokyo.ac.jp

The core structure of this compound is assembled via a Type I PKS pathway, which incrementally builds the polyketide backbone from simple carboxylate precursors. The process begins with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA). nih.gov The uniqueness of this compound arises from the activity of specialized tailoring enzymes encoded within the gene cluster. nih.gov These enzymes perform post-PKS modifications that decorate the rifamycin (B1679328) scaffold. Key modifications include the attachment of a β-O-3,4-O,O′-methylene digitoxose (B191001) moiety at the C-27 position and a distinctive 2,2-dimethylsuccinic acid side chain at C-20. nih.govresearchgate.net It is these unique structural features, conferred by the tailoring enzymes, that grant this compound its ability to inhibit rifampicin-resistant RNA polymerase. nih.govresearchgate.net The gene cluster is notably rich in genes for these tailoring enzymes, distinguishing it from the biosynthetic clusters of other rifamycins (B7979662). nih.gov

Genome Mining and Combinatorial Biosynthesis for Novel Congeners

The search for new antibiotics to combat antimicrobial resistance has driven the use of genome mining, a strategy that involves searching microbial genomes for biosynthetic gene clusters (BGCs) that may produce novel compounds. nih.govpdbj.org This approach has been instrumental in identifying kanglemycin-like BGCs in diverse and underexplored environments. nih.gov A prominent example is the identification of a rifamycin-like BGC in Actinomadura sp. TRM71106, an actinomycete from the Taklamakan Desert. nih.govresearchgate.net This BGC, which was found to be inactive or "silent" under standard laboratory conditions, was activated through the targeted overexpression of a pathway-specific regulatory gene, demonstrating the potential of genome mining to unlock novel chemical diversity. nih.govresearchgate.net

Beyond discovering natural congeners, the kanglemycin scaffold serves as a template for generating novel derivatives through semi-synthesis and combinatorial biosynthesis. acs.orgnih.govfrontiersin.org Researchers have utilized the unique dimethyl succinic acid moiety of this compound as a novel attachment point for chemical modifications, a site that is not readily accessible in other rifamycins. acs.orgnih.govresearchgate.net This has enabled the creation of hybrid antibiotics, where this compound is covalently linked to other antibiotic classes, such as fluoroquinolones, to create dual-action compounds. nih.govresearchgate.net These strategies aim to generate a library of "unnatural products" with potentially improved potency and the ability to circumvent existing resistance mechanisms. frontiersin.org

| Strategy | Approach | Outcome |

| Genome Mining | Screening of microbial genomes (e.g., from desert soil) for BGCs. | Discovery of novel, natural kanglemycin-like BGCs in rare actinomycetes. nih.govresearchgate.net |

| BGC Activation | Overexpression of regulatory genes within a silent BGC. | Production of novel rifamycin analogs from a previously unexpressed gene cluster. nih.govresearchgate.net |

| Semi-synthesis | Using the K-acid moiety of this compound as a chemical handle. | Creation of novel amide derivatives and hybrid antibiotics. acs.orgnih.gov |

| Combinatorial Biosynthesis | Altering biosynthetic pathways or precursors. | Generation of a diverse repertoire of novel antibiotic derivatives. frontiersin.org |

Ecological Context of this compound Production

The evolution of this compound is deeply intertwined with its ecological context. The compound is produced by soil-dwelling bacteria, which exist in complex microbial communities characterized by intense competition for resources. acs.orgresearchgate.net It is hypothesized that the selective pressure within these niches drove the evolution of antibiotics with potent and specific activities. nih.gov The observation that resistance mechanisms found in clinical pathogens are also present in environmental bacteria suggests an ongoing evolutionary arms race in the soil microbiome. nih.govdntb.gov.ua

This compound's unique structure, which allows it to overcome common forms of rifampicin (B610482) resistance, may have evolved as a strategy to inhibit competing microbes that had already developed resistance to simpler rifamycins. nih.gov The discovery of kanglemycin-producing actinomycetes in extreme environments, such as hyper-arid deserts, further highlights that these underexplored ecosystems are valuable reservoirs of novel bioactive compounds. mdpi.comnih.govresearchgate.net These environments may harbor microorganisms with unique metabolic capabilities, shaped by the distinct selective pressures of their habitat. Therefore, the study of soil microbiomes, particularly from extreme locations, is a promising frontier for the discovery of new antibiotic analogues that can circumvent clinically relevant resistance. nih.gov

Advanced Methodologies in Kanglemycin a Research

Analytical Techniques for Compound Characterization and Quantification

Precise analytical methods are fundamental to Kanglemycin A research, enabling its isolation, structural confirmation, and the measurement of its concentration in complex biological samples.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a cornerstone for the analysis of this compound. mdpi.com This combination is extensively used for the purification, identification, and quantification of the compound and its analogues.

For purification, crude extracts from Amycolatopsis vancoresmycina fermentations are often first fractionated using flash chromatography with a C18 resin. acs.org Subsequently, preparative or semi-preparative HPLC is employed for final purification. A common approach involves using a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often containing an additive like formic acid or acetic acid to improve peak shape and resolution. mdpi.comacs.org For instance, one method utilizes an isocratic elution with 42% acetonitrile containing 0.1% formic acid. acs.org

The identity of purified this compound and its synthetic derivatives is consistently verified by LC/MS. acs.org This technique confirms the molecular weight of the compound, providing essential structural validation. High-resolution mass spectrometry (HR-MS) is also used to determine the precise molecular formula. nih.gov

For quantification, particularly in biological matrices such as blood plasma, tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. acs.org This technique allows for the measurement of this compound concentrations during pharmacokinetic studies. A typical LC-MS/MS method involves protein precipitation from the plasma sample, followed by chromatographic separation on a C8 or C18 column and detection using a triple-quadrupole mass spectrometer in multiple-reaction monitoring (MRM) mode. acs.org This allows for the precise quantification of the parent drug and its metabolites by monitoring specific precursor-to-product ion transitions. acs.org For this compound, the transition m/z 982.26 → 822.20 has been used for its quantification. acs.org The concentration of new analogues can also be determined using UV absorbance by comparison to a standard curve generated with known quantities of this compound. researchgate.net

Table 1: HPLC and MS Systems Used in this compound Analysis This table is interactive. Users can sort and filter the data.

| Analytical Task | Chromatography System | Column | Mobile Phase | Detection | Source(s) |

|---|---|---|---|---|---|

| Purification | Waters HPLC | 10 mm × 150 mm C18 | Isocratic: 42% Acetonitrile, 0.1% Formic Acid | UV | acs.org |

| Purification of Derivatives | Waters HPLC | 10 mm × 150 mm C18 | Gradient: 30–95% Acetonitrile/Water, 0.1% Formic Acid | UV | acs.org |

| Reaction Analysis | Agilent 1260 HPLC | Raptor ARC-18 (150 mm x 2.1 mm) or Ultra C4 | Gradient: 5-100% Acetonitrile, 0.1% Formic Acid | MS (Bruker) | mdpi.com |

| Quantification in Plasma | Shimadzu Nexera 2 HPLC | Agilent Zorbax SB-C8 (2.1 x 30 mm, 3.5 µm) | Gradient: Acetonitrile/Water, 0.1% Formic Acid | MS/MS (Sciex Qtrap 6500+) | acs.org |

| Identity Verification | Waters Acquity H-Class UPLC | C18 | Gradient: 30–100% Acetonitrile/Water, 0.1% Acetic Acid | MS | acs.org |

Computational Approaches and Molecular Modeling

Computational methods have provided profound insights into how this compound interacts with its molecular target and have become indispensable for designing new derivatives with improved properties.

Ligand-Protein Docking and Molecular Dynamics Simulations of this compound-RNA Polymerase Interactions

This compound targets the bacterial DNA-dependent RNA polymerase (RNAP), binding to the same pocket as the antibiotic rifampicin (B610482). researchgate.netnih.gov Computational modeling, informed by high-resolution X-ray crystal structures, has been pivotal in elucidating the specifics of this interaction. The crystal structures of this compound in complex with Escherichia coli RNAP holoenzyme and the Thermus thermophilus RNAP-promoter complex have been determined. researchgate.netnih.govsigmaaldrich.com

These structures reveal that this compound adopts a different conformation within the binding pocket compared to rifampicin. researchgate.netnih.gov Molecular modeling based on these structures, such as the Mycobacterium smegmatis RNAP complex (PDB ID: 6CCE), shows that the unique substituents on this compound's ansa bridge—a 2,2-dimethylsuccinic acid at C-20 and a β-O-3,4-O,O′-methylene digitoxose (B191001) moiety at C-27—are key to its activity. mdpi.comacs.orgresearchgate.net These groups make additional contacts with the RNAP that are not possible for rifampicin. mdpi.comnih.gov The succinic acid side chain forms a salt bridge with a nearby arginine residue (R604 in M. tuberculosis RNAP), while the sugar moiety extends into a separate, hydrophobic pocket, interacting with residues like R173 and T433. mdpi.com

These additional interactions increase the binding surface of the antibiotic with RNAP and are hypothesized to be the reason this compound maintains potency against many rifampicin-resistant RNAP mutants. researchgate.netpnas.org Modeling studies have been used to superimpose structures, such as the RNAP transcription initiation complex from Thermus thermophilus (PDB ID: 4Q4Z), onto the this compound-RNAP complex to visualize the spatial relationship between the bound antibiotic and the nascent RNA transcript. acs.orgnih.gov While extensive molecular dynamics simulations specifically for this compound are not detailed in the provided sources, the use of these techniques is a standard approach to understand the dynamic nature of such ligand-protein interactions and cryptic pocket openings in RNAP. nih.govnih.gov

Predictive Modeling for Structure-Activity Relationships

Predictive modeling based on structure-activity relationships (SAR) is a powerful tool for antibiotic development. The wealth of SAR data from decades of rifamycin (B1679328) research provides a strong foundation for this compound studies. acs.org However, this compound offers novel sites for chemical modification, particularly on its unique ansa bridge. acs.org

Researchers have systematically explored these new possibilities to build predictive SAR models. In one extensive study, over 100 amide derivatives of this compound were synthesized by modifying its "K-acid" (dimethylsuccinic acid) moiety. acs.org The antibacterial activity of each new analogue was then tested against both rifampicin-sensitive S. aureus and strains with specific rifampicin-resistance mutations in RNAP (H481Y and S486L). acs.org

The results of this large-scale screening provided critical insights for predictive modeling:

Modifications are tolerated: The pocket in RNAP adjacent to the K-acid is large enough to accommodate a variety of synthetic modifications without abolishing antibiotic activity. acs.orgnih.gov

K-acid is critical for overcoming resistance: Any modification to the K-acid, while sometimes improving potency against wild-type bacteria, consistently came at the cost of reduced activity against the S486L RNAP mutant. acs.orgnih.gov This indicates that the intact K-acid is crucial for interacting with the mutant enzyme.

Combining modifications: An alternative strategy involved combining the natural modifications of this compound with proven synthetic modifications at the C-3/C-4 region of the naphthoquinone core. acs.org This led to the development of derivatives, like Kang KZ, with improved activity against both wild-type and certain resistant strains, as well as enhanced bioavailability. acs.orgresearchgate.net

This systematic approach of synthesis, testing, and structural analysis allows researchers to build predictive models that guide the rational design of future this compound derivatives to tackle antibiotic resistance. acs.orgacs.org

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Kanglemycin A, and what experimental methodologies are recommended to validate these mechanisms?

- Methodological Answer : Use competitive binding assays (e.g., surface plasmon resonance) to assess interactions with molecular targets. Pair this with transcriptomic profiling (RNA-seq) to identify downstream pathways. For functional validation, employ CRISPR-Cas9 knockout models to confirm target dependency. Replicate findings across ≥3 biological replicates to ensure robustness .

- Example Data :

| Technique | Target Confirmation | Pathway Identification |

|---|---|---|

| SPR | IC₅₀ = 12 nM | MAPK/ERK activation |

| RNA-seq | 1,200 DEGs | Apoptosis regulation |

Q. How can researchers optimize the synthesis of this compound to improve yield and purity for in vitro studies?

- Methodological Answer : Apply Design of Experiments (DoE) to test variables like temperature, solvent ratios, and catalyst concentrations. Use HPLC-PDA for purity assessment (>98% threshold) and LC-MS for structural confirmation. Compare yields under aerobic vs. anaerobic conditions to mitigate oxidation byproducts .

Q. What in vitro models are most suitable for preliminary efficacy testing of this compound?

- Methodological Answer : Prioritize cell-line panels representing diverse genetic backgrounds (e.g., NCI-60 cancer lines). Use dose-response curves (0.1–100 µM range) to calculate EC₅₀ values. Include positive controls (e.g., doxorubicin) and normalize data to vehicle-treated samples. Validate with 3D spheroid models to mimic in vivo conditions .

Advanced Research Questions

Q. How should researchers design a longitudinal in vivo study to evaluate this compound’s pharmacokinetics and toxicity?

- Methodological Answer : Use PICO framework:

- Population : Immunocompromised mice xenografted with target cell lines.

- Intervention : Daily oral/administered doses (10–50 mg/kg).

- Comparison : Vehicle control + standard-of-care drug.

- Outcome : Plasma concentration (LC-MS/MS), organ histopathology, and cytokine profiling.

- Ethics : Adhere to ARRIVE guidelines for animal studies and include a power analysis to determine cohort size .

Q. What strategies can resolve contradictions in reported efficacy data for this compound across different experimental models?

- Methodological Answer : Conduct meta-analysis of existing datasets (e.g., GEO, ChEMBL) to identify confounding variables (e.g., cell-line mutations, assay conditions). Validate hypotheses using isogenic cell pairs (wild-type vs. mutant) and orthogonal assays (e.g., thermal shift assays for target engagement). Apply FINER criteria to evaluate study quality and bias .

Q. How can machine learning enhance structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer : Train random forest models on physicochemical descriptors (logP, polar surface area) and bioactivity data. Use SHAP values to interpret feature importance. Validate predictions with synthesis and testing of top-5 prioritized analogs. Cross-reference with molecular dynamics simulations to assess binding stability .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.